Superior NSUN2 Engagement Over Closest Analogs
(2R,3S)-3-(4-bromophenyl)-1-prop-2-enoyl-N-quinolin-8-ylazetidine-2-carboxamide (MY-1B) exhibits a significantly lower IC50 for NSUN2 engagement compared to the OCH3 analog DO-26B and the isopropyl analog WX-04–196, as quantified by gel-based activity-based protein profiling (gel-ABPP) [1].
| Evidence Dimension | IC50 for NSUN2 engagement (gel-ABPP assay) |
|---|---|
| Target Compound Data | 1.3 ± 0.1 µM |
| Comparator Or Baseline | DO-26B: 3.5 ± 0.1 µM; WX-04–196: 8.5 ± 1.3 µM |
| Quantified Difference | MY-1B is 2.7-fold more potent than DO-26B and 6.5-fold more potent than WX-04–196 |
| Conditions | Gel-ABPP in proteomic lysates from 22Rv1 human prostate cancer cells; 3 h treatment with 5 or 20 µM compound |
Why This Matters
This quantitative potency ranking establishes MY-1B as the optimal tool compound among this series for achieving maximal NSUN2 target engagement at lower concentrations, reducing the risk of off-target effects due to compound promiscuity.
- [1] Tao Y, et al. Chemical Proteomic Discovery of Isotype-Selective Covalent Inhibitors of the RNA Methyltransferase NSUN2. Angew Chem Int Ed Engl. 2023;62(51):e202311924. doi:10.1002/anie.202311924. PMID: 37905316. View Source
